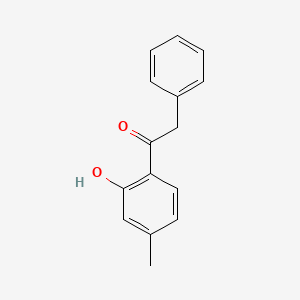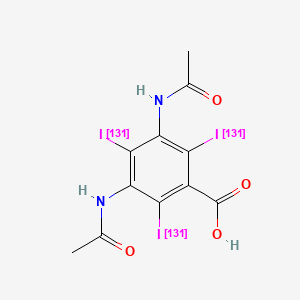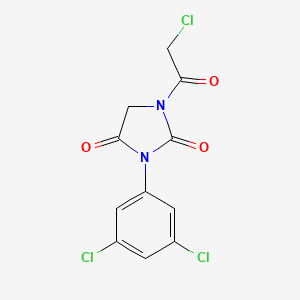
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound belonging to the hydantoin family Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- typically involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with precise temperature and pressure control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially reduced products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alcohols; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 60°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide; solvents like water or acetone; temperatures ranging from 0°C to 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from -10°C to 30°C.
Major Products Formed
Substitution Reactions: Formation of new hydantoin derivatives with different functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of dechlorinated or partially reduced products.
Scientific Research Applications
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Induce Apoptosis: In certain cases, the compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- can be compared with other similar compounds, such as:
Hydantoin, 1-(chloroacetyl)-3-phenyl-: Lacks the dichlorophenyl group, which may result in different biological activities and chemical properties.
Hydantoin, 1-(bromoacetyl)-3-(3,5-dichlorophenyl)-: Contains a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and applications.
Hydantoin, 1-(chloroacetyl)-3-(4-chlorophenyl)-:
Properties
CAS No. |
32955-86-5 |
|---|---|
Molecular Formula |
C11H7Cl3N2O3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl3N2O3/c12-4-9(17)15-5-10(18)16(11(15)19)8-2-6(13)1-7(14)3-8/h1-3H,4-5H2 |
InChI Key |
BSAWRCYMFZQGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C(=O)CCl)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


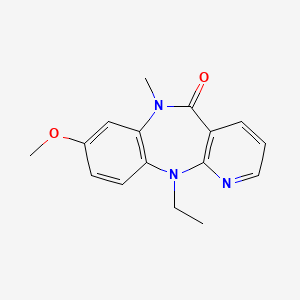
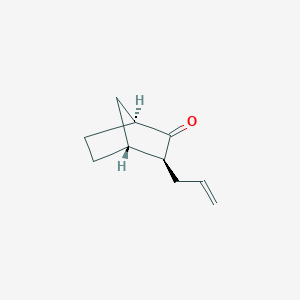
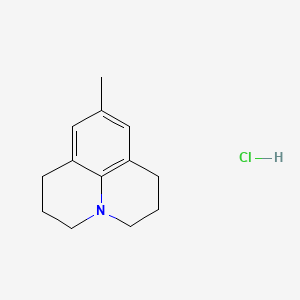
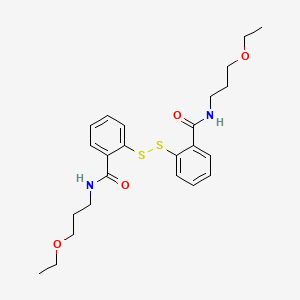
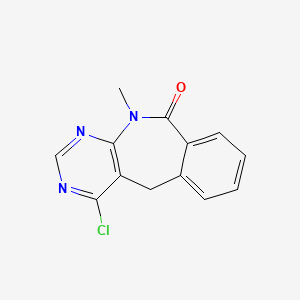

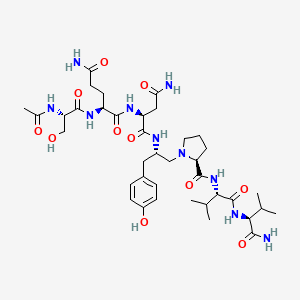

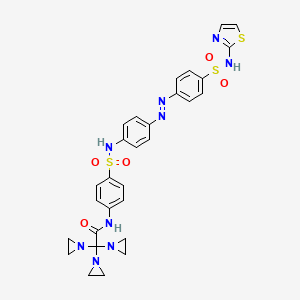
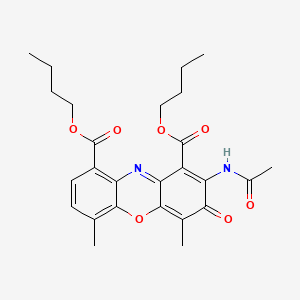
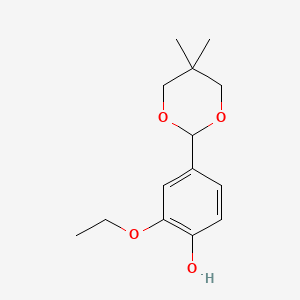
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
